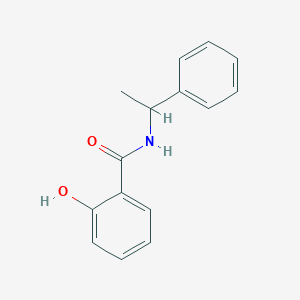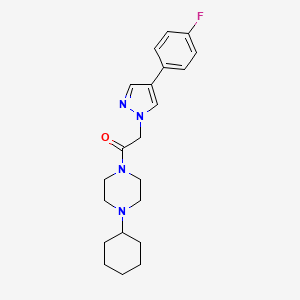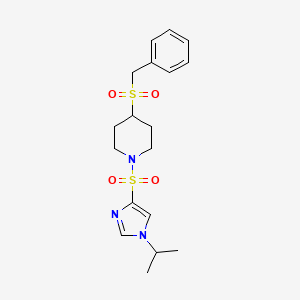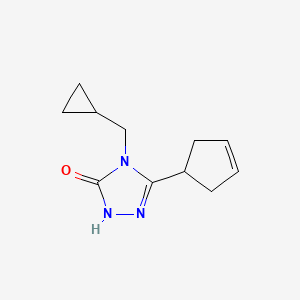![molecular formula C12H14N2O2 B2538067 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione CAS No. 106110-60-5](/img/structure/B2538067.png)
1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of "1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione" involves several key steps, including the preparation of diazonium salts, regioselective electrophilic substitution, and the construction of the dimethylaminoethyl side chain. For instance, the synthesis of potential antidepressant agents involved a regioselective electrophilic substitution at C-4 of ethyl 5-hydroxy-1-indolecarboxylate and subsequent modifications . Similarly, the synthesis of antitumor agents involved the preparation of diazonium salts from aminoazonafides as key intermediates .
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by their ability to undergo various reactions, such as the formation of 5-acylpyrimidines and dihydroquinazolinones when reacted with amidines and guanidine . Additionally, the presence of the dimethylaminoethyl group influences the reactivity in Ziegler–Natta polymerization catalysis, as seen in the synthesis of titanium complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by the nature and position of substituents on the core structure. Quantitative structure-activity relationship (QSAR) studies have shown significant correlations between properties such as DNA binding strength, lipophilicity, and cytotoxic potency . The antitumor activity of these compounds has been linked to their ability to bind to DNA, with certain substituents enhancing this property and thus increasing cytotoxicity .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Isatin derivatives, including 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione, are pivotal in synthesizing a broad array of N-heterocycles, showcasing immense synthetic versatility. These compounds participate in various chemical reactions, leading to the creation of new heterocyclic compounds. Recent literature emphasizes the importance of isatin derivatives in forming heterocycles through Pfitzinger, ring-opening, and ring expansion reactions. This utilization underscores their role as fundamental building blocks in organic chemistry, contributing to the development of molecules with significant biological activities (Sadeghian & Bayat, 2022).
Anticonvulsant Agents
Isatin and its analogs serve as precursors for numerous pharmacologically active compounds. Their significance lies in the synthesis of diverse heterocyclic compounds, exhibiting a variety of biological activities, including anticonvulsant effects. A particular derivative has shown potent anticonvulsant activity at low concentrations, with Schiff bases identified as the most potent among all derivatives. This highlights the therapeutic potential of isatin derivatives in managing convulsive disorders, thereby contributing to the development of new anticonvulsant medications (Mathur & Nain, 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with topoisomerase ii . Topoisomerase II is an enzyme that plays a crucial role in DNA replication and transcription by controlling the topological states of DNA.
Mode of Action
It is known that similar compounds can act as topoisomerase ii poisons . These compounds can stabilize the intermediate complex of topoisomerase II and DNA during the process of DNA replication, leading to DNA breaks and eventually cell death.
Biochemical Pathways
It can be inferred that the compound might affect the dna replication pathway due to its potential interaction with topoisomerase ii .
Result of Action
Based on the potential interaction with topoisomerase ii, it can be inferred that the compound might induce dna breaks, leading to cell death .
Action Environment
It is known that factors such as ph and temperature can influence the activity and stability of similar compounds .
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-13(2)7-8-14-10-6-4-3-5-9(10)11(15)12(14)16/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKUHUFHXZYBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106110-60-5 |
Source


|
| Record name | 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2537984.png)
![2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid](/img/structure/B2537985.png)

![Isoquinolin-1-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2537987.png)

![3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537990.png)


![Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2537995.png)

![3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2537999.png)
![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2538002.png)
![N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2538004.png)
